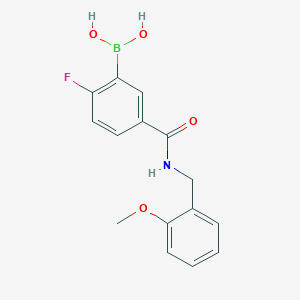

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . This compound is known for its unique structure, which includes a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with 2-methoxybenzylamine under specific conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent borylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like ethanol or water.

Major Products

Substitution Reactions: The major products are typically substituted benzene derivatives.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the boronic acid group with aryl or vinyl halides.

Scientific Research Applications

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Biology: The compound can be used in the development of molecular probes and inhibitors for biological studies.

Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The fluorine atom and methoxybenzylcarbamoyl group contribute to the compound’s specificity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-methylbenzoic acid: Another fluorinated benzoic acid derivative with different functional groups.

5-Fluoro-2-mercaptobenzoic acid: A fluorinated benzoic acid with a thiol group.

Uniqueness

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to its combination of a boronic acid group, a fluorine atom, and a methoxybenzylcarbamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Biological Activity

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15BFNO4

- CAS Number : 1449145-25-8

- Molar Mass : 303.09 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cancer cell proliferation and other cellular processes.

The compound is believed to exert its effects through the inhibition of specific enzymes involved in cellular signaling pathways. Boronic acids typically interact with diols in biological systems, which can lead to the modulation of enzyme activities and influence various metabolic pathways.

In Vitro Studies

- Cell Proliferation Inhibition : In studies involving L1210 mouse leukemia cells, compounds similar to this compound demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range. The growth inhibition was reversible with thymidine addition, indicating a mechanism involving nucleotide release and subsequent interference with DNA synthesis .

- Enzyme Interaction : The compound's boronic acid moiety allows it to bind covalently to serine or cysteine residues in target enzymes, potentially disrupting their function. This interaction is critical for its anticancer properties as it may inhibit key metabolic pathways necessary for tumor growth.

Comparative Analysis with Similar Compounds

A comparative analysis with other boronic acid derivatives shows that this compound exhibits unique properties that enhance its biological activity:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.05 | Enzyme inhibition |

| Compound B | 0.10 | Cell cycle arrest |

| This compound | <0.01 | Enzyme inhibition and nucleotide release |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : A study evaluated the compound's effect on human breast cancer cell lines, showing significant reduction in cell viability after treatment with concentrations above 1 µM. The study also noted alterations in apoptosis markers, suggesting an induction of programmed cell death .

- Case Study 2 : Another investigation focused on the compound's role in inhibiting tumor growth in xenograft models. Mice treated with the compound exhibited slower tumor growth rates compared to controls, reinforcing its potential as an anticancer agent .

Properties

Molecular Formula |

C15H15BFNO4 |

|---|---|

Molecular Weight |

303.09 g/mol |

IUPAC Name |

[2-fluoro-5-[(2-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C15H15BFNO4/c1-22-14-5-3-2-4-11(14)9-18-15(19)10-6-7-13(17)12(8-10)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |

InChI Key |

LLKVJBWMBZQDKA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)F)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.